molecular formula C11H8F4OS B14158454 1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl- CAS No. 88552-03-8

1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl-

Cat. No.: B14158454
CAS No.: 88552-03-8
M. Wt: 264.24 g/mol
InChI Key: MSLYGLCPYFMEDK-VURMDHGXSA-N
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Description

1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl- is a chemical compound with the molecular formula C11H8F4OS and a molecular weight of 264.239 g/mol . This compound is characterized by the presence of a pentenone backbone with tetrafluoro and mercapto substituents, along with a phenyl group.

Preparation Methods

The synthesis of 1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl- involves several steps. One common method includes the reaction of 1-phenyl-1-penten-3-one with tetrafluoromethane and a mercapto reagent under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.

    Addition: The double bond in the pentenone backbone can undergo addition reactions with halogens or hydrogen halides.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with fluorinated and sulfur-containing functional groups.

    Biology: The compound’s unique structure makes it a valuable probe in studying enzyme mechanisms and protein interactions involving sulfur and fluorine atoms.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors that interact with sulfur-containing compounds.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl- involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, while the tetrafluoro groups can engage in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl- can be compared with similar compounds such as:

The uniqueness of 1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl- lies in its combination of fluorinated and sulfur-containing functional groups, which impart distinct chemical and biological properties.

Properties

CAS No.

88552-03-8

Molecular Formula

C11H8F4OS

Molecular Weight

264.24 g/mol

IUPAC Name

(Z)-4,4,5,5-tetrafluoro-1-phenyl-1-sulfanylpent-1-en-3-one

InChI

InChI=1S/C11H8F4OS/c12-10(13)11(14,15)9(16)6-8(17)7-4-2-1-3-5-7/h1-6,10,17H/b8-6-

InChI Key

MSLYGLCPYFMEDK-VURMDHGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C(C(F)F)(F)F)/S

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(C(F)F)(F)F)S

Origin of Product

United States

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